N-(4-Aminophenyl)octanamide
Overview
Description
N-(4-Aminophenyl)octanamide is an organic compound with the molecular formula C14H22N2O It is characterized by the presence of an amide group attached to an octane chain and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Aminophenyl)octanamide can be synthesized through a multi-step process. One common method involves the reaction of 4-nitroaniline with octanoyl chloride in the presence of a base such as pyridine to form N-(4-nitrophenyl)octanamide. This intermediate is then reduced using a reducing agent like iron powder and hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)octanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(4-Aminophenyl)octanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)octanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the amide group can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)hexanamide
- N-(4-Aminophenyl)decanamide
- N-(4-Aminophenyl)butanamide
Uniqueness
N-(4-Aminophenyl)octanamide is unique due to its specific chain length, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to shorter or longer chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.
Properties
IUPAC Name |
N-(4-aminophenyl)octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-14(17)16-13-10-8-12(15)9-11-13/h8-11H,2-7,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAZVQNBRXUPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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